molecular formula C23H23ClN4O B12213784 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12213784
M. Wt: 406.9 g/mol
InChI Key: PATTZYRIWACWDZ-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group.

Preparation Methods

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of tert-butyl esters with appropriate reagents under controlled conditions . The process typically involves the use of flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation to form corresponding oxides or reduction to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products .

Scientific Research Applications

5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. Additionally, it is used in the industry for the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine-protein kinases. These interactions lead to the inhibition of kinase activity, which can affect various cellular processes, including cell growth and differentiation . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine include other phenylpyrazoles and pyrazolo[3,4-d]pyrimidines. These compounds share structural similarities but may differ in their functional groups and overall reactivity. For example, 1-tert-butyl-3-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ylamine is a closely related compound with similar applications but distinct chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

Molecular Formula

C23H23ClN4O

Molecular Weight

406.9 g/mol

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H23ClN4O/c1-23(2,3)20-13-21(26-17-6-5-7-18(12-17)29-4)28-22(27-20)19(14-25-28)15-8-10-16(24)11-9-15/h5-14,26H,1-4H3

InChI Key

PATTZYRIWACWDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl

Origin of Product

United States

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